molecular formula C19H16N4O4 B11102343 N'-[(E)-(5-Hydroxy-2-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-(5-Hydroxy-2-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B11102343
M. Wt: 364.4 g/mol
InChI Key: YOHBZNHCYLGKHJ-SRZZPIQSSA-N
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Description

N’-[(E)-(5-Hydroxy-2-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound that features both aromatic and hydrazide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-Hydroxy-2-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation reaction between 5-hydroxy-2-nitrobenzaldehyde and 2-[(naphthalen-1-yl)amino]acetohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-Hydroxy-2-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N’-[(E)-(5-Hydroxy-2-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-[(E)-(5-Hydroxy-2-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The compound’s aromatic and hydrazide groups allow it to form hydrogen bonds and π-π interactions, which can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(5-Hydroxy-2-nitrophenyl)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to the presence of both a nitro group and a naphthalene ring, which confer distinct chemical reactivity and potential biological activity. Its ability to undergo multiple types of chemical reactions makes it a versatile compound for various applications.

Properties

Molecular Formula

C19H16N4O4

Molecular Weight

364.4 g/mol

IUPAC Name

N-[(E)-(5-hydroxy-2-nitrophenyl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C19H16N4O4/c24-15-8-9-18(23(26)27)14(10-15)11-21-22-19(25)12-20-17-7-3-5-13-4-1-2-6-16(13)17/h1-11,20,24H,12H2,(H,22,25)/b21-11+

InChI Key

YOHBZNHCYLGKHJ-SRZZPIQSSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=C(C=CC(=C3)O)[N+](=O)[O-]

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=C(C=CC(=C3)O)[N+](=O)[O-]

Origin of Product

United States

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